2,4-Di(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2,4-Di(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with two morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the substitution reaction. The reaction conditions usually include maintaining a low temperature to control the reactivity of cyanuric chloride and to ensure selective substitution at the 2 and 4 positions of the triazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(morpholin-4-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a triazine derivative with enhanced biological activity.
Scientific Research Applications
2,4-Di(morpholin-4-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which 2,4-Di(morpholin-4-yl)-1,3,5-triazine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diamino-1,3-di(morpholin-4-yl)-benzene
- 5-Amino-2,4-di(morpholin-4-yl)-1-nitrobenzene
Uniqueness
2,4-Di(morpholin-4-yl)-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties compared to benzene derivatives. The presence of morpholine groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17N5O2 |
---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
4-(4-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C11H17N5O2/c1-5-17-6-2-15(1)10-12-9-13-11(14-10)16-3-7-18-8-4-16/h9H,1-8H2 |
InChI Key |
HLAMCZOWCWTIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC=N2)N3CCOCC3 |
Origin of Product |
United States |
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